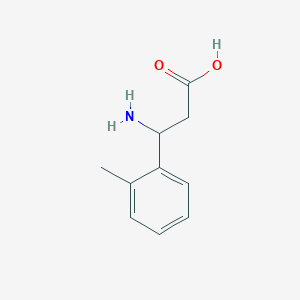

3-Amino-3-(2-methylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a propanoic acid chain, with a 2-methylphenyl substituent on the third carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid typically involves the reaction of 2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4). The final step involves the hydrolysis of the amine to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-3-(2-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as acyl chlorides or anhydrides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

3-Amino-3-(2-methylphenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to mimic neurotransmitters, making it a candidate for drug design aimed at treating conditions such as depression and anxiety disorders .

Neurotransmitter Research

This compound is utilized in studies examining the role of amino acids in neurotransmitter systems. Research indicates that it can influence brain function and behavior by modulating neurotransmitter activity. Its interactions with various receptors provide insights into the biochemical pathways associated with mental health disorders .

Biochemical Assays

In biochemical assays, this compound is employed to measure enzyme activity and assess metabolic pathways. For example, it has been used to study the inhibition of specific enzymes that play roles in metabolic disorders, thereby aiding in the identification of potential therapeutic targets .

Peptide Synthesis

The compound plays a vital role in peptide synthesis, which is essential for developing therapeutic peptides used in various medical applications. Its unique structure allows for the incorporation into peptide chains that can exhibit specific biological activities .

Material Science

Research has explored its potential applications in material science, particularly in creating new polymers with desirable properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for advanced material applications .

Case Study 1: Neuropharmacology

A study published in the Journal of Neurochemistry investigated the effects of this compound on serotonin receptors. The findings indicated that this compound acts as a partial agonist at certain serotonin receptor subtypes, suggesting its potential use in developing antidepressant medications .

Case Study 2: Enzyme Interaction

Research conducted at a leading biochemical laboratory demonstrated that this compound inhibits the enzyme glutamate decarboxylase (GAD). This inhibition was shown to alter GABA levels in neuronal cultures, providing insights into its role in modulating neurotransmitter balance and implications for treating epilepsy .

Mécanisme D'action

The mechanism of action of 3-Amino-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group on the fourth carbon of the phenyl ring.

3-Amino-3-(2-nitrophenyl)propanoic acid: Contains a nitro group instead of a methyl group on the phenyl ring.

Uniqueness

3-Amino-3-(2-methylphenyl)propanoic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological molecules

Activité Biologique

3-Amino-3-(2-methylphenyl)propanoic acid (often abbreviated as AMPA) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of neurobiology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13NO2

- Molar Mass : 179.22 g/mol

- Structure : The compound features a propanoic acid backbone with an amino group and a 2-methylphenyl substituent, which contributes to its unique chemical properties.

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Binding : It may modulate neurotransmitter receptors, influencing neurotransmission and potentially acting as a neuromodulator in various biological pathways .

Biological Activities

- Neuroprotective Effects : Research indicates that AMPA may play a role in neuroprotection by influencing pathways associated with neuronal survival and function. It has been suggested that compounds with similar structures can affect neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

- Pain Modulation : Studies have shown that AMPA may interact with receptors involved in pain perception, suggesting its potential as an analgesic agent. This property could be beneficial in developing new pain management therapies .

- Antiproliferative Activity : Preliminary studies suggest that derivatives of AMPA exhibit antiproliferative effects against certain cancer cell lines, indicating potential applications in oncology. For example, molecular docking studies have demonstrated that modifications of the compound can enhance its inhibitory actions on cancer cells such as HCT-116 and HeLa .

Neuroprotective Activity

A study investigated the neuroprotective effects of AMPA derivatives in vitro, demonstrating significant protective effects against oxidative stress-induced cell death in neuronal cultures. The findings suggest that these compounds may enhance cellular resilience through modulation of antioxidant pathways.

Antiproliferative Effects

In another study, a series of compounds derived from AMPA were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that several derivatives exhibited IC50 values lower than 10 µM against HCT-116 cells, highlighting their potential as anticancer agents .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Neuroprotective, Antiproliferative | <10 (HCT-116) |

| 3-Amino-3-(4-methylphenyl)propanoic acid | Antiproliferative | 11–0.69 |

| 3-Amino-3-(2-chlorophenyl)propanoic acid | Potential analgesic properties | Not specified |

Propriétés

IUPAC Name |

3-amino-3-(2-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGZFRGYDIRJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.